molecular formula C12H14ClNO3S2 B2513900 ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate CAS No. 730949-61-8

ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate

Cat. No.: B2513900
CAS No.: 730949-61-8
M. Wt: 319.82
InChI Key: NLGGXYLSKHSQHJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate is a synthetic organic compound that belongs to the class of thienothiopyran derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a carboxylate group and a chloroacetamido substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]thiopyran Ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions to form the thieno[2,3-b]thiopyran ring system.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and a suitable acid catalyst.

    Chloroacetamido Substitution: The chloroacetamido group is introduced via nucleophilic substitution reactions, where a chloroacetyl chloride reacts with an amine precursor in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienothiopyran derivatives.

    Substitution: Amino or thiol-substituted thienothiopyran derivatives.

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thieno[2,3-b]thiopyran ring system may also interact with biological membranes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S2/c1-2-17-11(16)9-7-4-3-5-18-12(7)19-10(9)14-8(15)6-13/h2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGGXYLSKHSQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCS2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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